molecular formula C7H12N2S B1529261 [(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine CAS No. 1247834-79-2

[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine

Cat. No.: B1529261
CAS No.: 1247834-79-2
M. Wt: 156.25 g/mol
InChI Key: ALJUOGJXOAGTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Ethyl-1,3-thiazol-2-yl)methylamine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1,3-thiazol-2-yl)methylamine typically involves the reaction of 5-ethyl-1,3-thiazole-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,3-thiazol-2-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

(5-Ethyl-1,3-thiazol-2-yl)methylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-1,3-thiazol-2-yl)methylamine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and the methylamine moiety can enhance its reactivity and potential therapeutic applications compared to other thiazole derivatives .

Properties

IUPAC Name

1-(5-ethyl-1,3-thiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5-8-2/h4,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUOGJXOAGTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Reactant of Route 2
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Reactant of Route 3
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Reactant of Route 4
Reactant of Route 4
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Reactant of Route 5
Reactant of Route 5
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine
Reactant of Route 6
[(5-Ethyl-1,3-thiazol-2-yl)methyl](methyl)amine

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